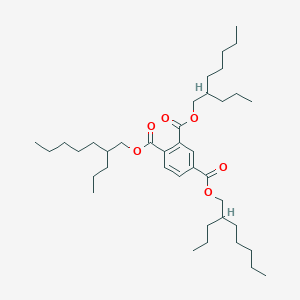
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C39H66O6. It is an ester derived from benzene-1,2,4-tricarboxylic acid and 2-propylheptyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Preparation Methods
The synthesis of tris(2-propylheptyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid (also known as trimellitic acid) with 2-propylheptyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield benzene-1,2,4-tricarboxylic acid and 2-propylheptyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate has several applications in scientific research and industry:
Plasticizer: It is widely used as a plasticizer in the production of flexible PVC products, such as cables, films, and sheets.
Polymer Additive: It is used as an additive in various polymer formulations to enhance flexibility and durability.
Mechanism of Action
As a plasticizer, tris(2-propylheptyl) benzene-1,2,4-tricarboxylate works by embedding itself between the polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and pliable material. The molecular targets are the polymer chains, and the pathways involved include the physical interaction between the plasticizer molecules and the polymer chains .
Comparison with Similar Compounds
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate is similar to other plasticizers, such as:
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate:
Tris(isononyl) benzene-1,2,4-tricarboxylate: Known for its low volatility and high efficiency as a plasticizer.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but different chemical structure.
This compound is unique due to its specific alkyl chain structure, which provides a balance between flexibility and durability, making it suitable for a wide range of applications .
Properties
CAS No. |
169953-03-1 |
|---|---|
Molecular Formula |
C39H66O6 |
Molecular Weight |
630.9 g/mol |
IUPAC Name |
tris(2-propylheptyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C39H66O6/c1-7-13-16-22-31(19-10-4)28-43-37(40)34-25-26-35(38(41)44-29-32(20-11-5)23-17-14-8-2)36(27-34)39(42)45-30-33(21-12-6)24-18-15-9-3/h25-27,31-33H,7-24,28-30H2,1-6H3 |
InChI Key |
XSPFHYWHNOLVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CCC)CCCCC)C(=O)OCC(CCC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















